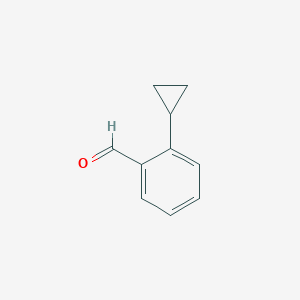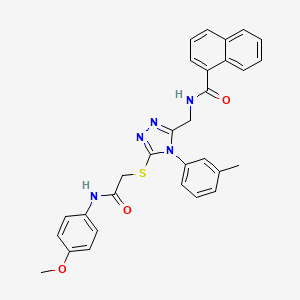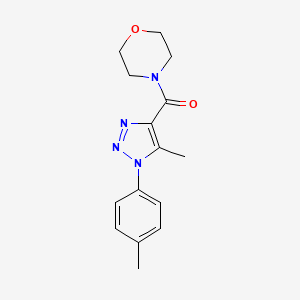
2-Cyclopropylbenzaldehyde
説明
2-Cyclopropylbenzaldehyde is a chemical compound with the molecular formula C10H10O . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-Cyclopropylbenzaldehyde involves the reaction of 2-bromobenzaldehyde with cyclopropylboronic acid . This reaction is facilitated by palladium acetate and tricyclohexylphosphine in a mixed solution of toluene and water . The reaction is carried out under an inert atmosphere at 100°C for 12 hours .Molecular Structure Analysis
The molecular structure of 2-Cyclopropylbenzaldehyde can be represented by the InChI code: 1S/C10H10O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,7-8H,5-6H2 .Physical And Chemical Properties Analysis
2-Cyclopropylbenzaldehyde is a liquid at room temperature . It has a molecular weight of 146.19 . The compound is stored at a temperature of 2-8°C .科学的研究の応用
Synthesis and Material Applications
2-Cyclopropylbenzaldehyde and similar compounds, such as 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, have been extensively utilized in synthetic chemistry. These compounds serve as crucial tools for constructing a wide range of compounds with potential biological, medicinal, and material applications. Significant advancements have been made in bromovinyl aldehyde chemistry, particularly in methods utilizing substrates under palladium-catalyzed conditions (Ghosh & Ray, 2017).
Photochemistry and Actinometry
In photochemistry, related compounds like 2-nitrobenzaldehyde have been used as actinometers. Actinometers are substances that measure the amount of light in photochemical reactions. 2-Nitrobenzaldehyde, for example, is known for its convenience, photochemical sensitivity, and thermal robustness. It has been utilized in laboratory and field measurements to study light absorbance and photochemical properties in different media, including water and ice (Galbavy, Ram, & Anastasio, 2010).
Catalytic Applications
Catalysis is another area where similar compounds have found significant applications. For instance, 2-bromobenzaldehydes have been used in one-pot syntheses of complex organic compounds like 1-aryl-1H-indazoles. These syntheses are facilitated by copper(I) salt/PEG‐400 catalysis, highlighting the versatility of such compounds in catalytic processes (Bae & Cho, 2013).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of benzaldehydes like bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine have been synthesized and used for preconcentrating trace amounts of copper(II) ions in water samples. This application is crucial for environmental monitoring and pollution control (Fathi & Yaftian, 2009).
Safety and Hazards
特性
IUPAC Name |
2-cyclopropylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDXHSUCDWVQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylbenzaldehyde | |
CAS RN |
20034-51-9 | |
| Record name | 2-cyclopropylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine](/img/structure/B2442014.png)
![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2442015.png)

![N-(4-chlorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442017.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate](/img/structure/B2442018.png)
![1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one](/img/structure/B2442020.png)
![1-(4-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)

![2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2442029.png)
![ethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2442030.png)
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2442032.png)


![(3-Methoxy-2-methylindazol-6-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2442036.png)